molecular formula C20H18BN3O3 B2772101 [2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid CAS No. 2379279-96-4

[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid

Cat. No.: B2772101
CAS No.: 2379279-96-4
M. Wt: 359.19
InChI Key: WTZMCUOBQPTERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HSD1590 is a highly effective and potent inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). These kinases are serine-threonine kinases that play a crucial role in various cellular functions, including the formation of stress fibers and focal adhesion complexes. HSD1590 has shown exceptional binding affinity to ROCK1 and ROCK2, with IC50 values of 1.22 nM and 0.51 nM, respectively . Additionally, it demonstrates minimal cytotoxicity, making it an ideal compound for various scientific research applications .

Preparation Methods

The synthesis of HSD1590 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

HSD1590 undergoes various chemical reactions, including:

    Oxidation: HSD1590 can undergo oxidation reactions, where it loses electrons and forms oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced products.

    Substitution: HSD1590 can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

HSD1590 has a wide range of scientific research applications, including:

Mechanism of Action

HSD1590 exerts its effects by inhibiting the enzymatic activity of ROCK1 and ROCK2. These kinases are involved in the phosphorylation of various substrates, leading to the formation of stress fibers and focal adhesion complexes. By inhibiting ROCK1 and ROCK2, HSD1590 disrupts these processes, resulting in reduced cell migration and invasion. The molecular targets of HSD1590 include the kinase domains of ROCK1 and ROCK2, where it binds with high affinity and specificity .

Comparison with Similar Compounds

HSD1590 is unique compared to other ROCK inhibitors due to its high potency and low cytotoxicity. Similar compounds include:

HSD1590 stands out due to its single-digit nanomolar binding affinity to ROCK1 and ROCK2 and its minimal cytotoxicity, making it a superior choice for research and potential therapeutic applications .

Properties

IUPAC Name

[2-methoxy-3-(4,5,10-triazatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),3,7,10,12(16)-hexaen-11-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BN3O3/c1-27-20-13(6-3-7-15(20)21(25)26)19-12-5-2-4-11(12)18-14-10-22-24-16(14)8-9-17(18)23-19/h3,6-10,25-26H,2,4-5H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZMCUOBQPTERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C2=NC3=C(C4=C2CCC4)C5=C(C=C3)NN=C5)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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